molecular formula C4H6N4OS B1349471 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide CAS No. 75423-15-3

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Cat. No.: B1349471
CAS No.: 75423-15-3
M. Wt: 158.18 g/mol
InChI Key: OIZCCHUUSZFPIW-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its antimicrobial, antifungal, and anticancer activities.

    Materials Science: Used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Industrial Applications: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide undergoes various chemical reactions, including:

    Condensation Reactions: Reacts with aldehydes and ketones to form hydrazone derivatives.

    Oxidation Reactions: Can be oxidized to form corresponding oxides.

    Substitution Reactions: Undergoes nucleophilic substitution reactions due to the presence of the hydrazide group.

Common Reagents and Conditions

    Condensation Reactions: Typically carried out in ethanol with aldehydes or ketones under reflux conditions.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution Reactions: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

    Hydrazone Derivatives: Formed from condensation reactions with aldehydes or ketones.

    Oxides: Formed from oxidation reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell wall synthesis by interacting with key enzymes involved in the process. The compound’s hydrazide group allows it to form stable complexes with metal ions, which can disrupt essential biological pathways in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Similar structure but with a different substitution pattern on the thiadiazole ring.

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Precursor to the carbohydrazide derivative.

    4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde: Another derivative with different functional groups.

Uniqueness

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrazone derivatives and interact with metal ions makes it a versatile compound for various applications.

Properties

IUPAC Name

4-methylthiadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)10-8-7-2/h5H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZCCHUUSZFPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362901
Record name 4-methyl-1,2,3-thiadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75423-15-3
Record name 4-methyl-1,2,3-thiadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide?

A: this compound serves as a versatile building block in organic synthesis. Its reactivity primarily stems from the carbohydrazide moiety, enabling it to participate in various reactions, including condensation reactions. For instance, it readily reacts with aldehydes to form hydrazones []. This characteristic makes it particularly valuable for synthesizing novel heterocyclic compounds and their metal complexes [].

Q2: Can you provide an example of how this compound is used in synthesizing complex molecules?

A: One prominent example is its utilization in synthesizing sugar imine molecules []. Researchers employed click chemistry, reacting this compound with a specifically prepared triazole derivative containing a glucose moiety. This reaction led to the formation of a novel sugar imine molecule, highlighting the potential of this compound in synthesizing complex carbohydrate-based structures [].

Q3: How is the structure of this compound and its derivatives confirmed in research?

A3: Researchers rely heavily on spectroscopic techniques to characterize this compound and the novel compounds synthesized from it. These techniques include:

  • FTIR (Fourier-transform infrared spectroscopy): This method helps identify functional groups present in the molecule based on their characteristic vibrational frequencies [, ].
  • NMR (Nuclear Magnetic Resonance) spectroscopy: Both 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming the structure and purity of the synthesized compounds [, ].
  • Elemental analysis: This technique confirms the elemental composition of the synthesized compounds, ensuring they match the expected ratios based on the proposed structures [].

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